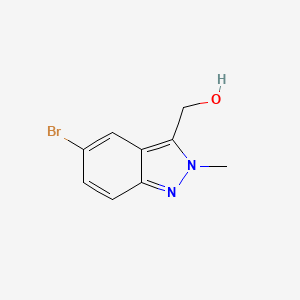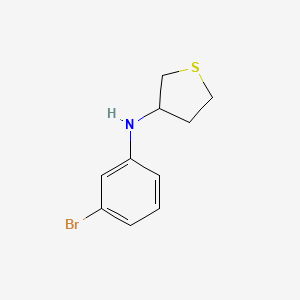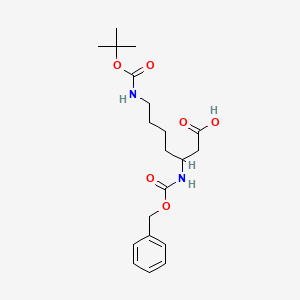
(5-bromo-2-methyl-2H-indazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methyl-2H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromo-2-methyl-2H-indazol-3-yl)methanol typically involves the bromination of 2-methylindazole followed by a reaction with formaldehyde. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2-methyl-2H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed:
Oxidation: Formation of (5-bromo-2-methyl-2H-indazol-3-yl)carboxylic acid.
Reduction: Formation of 2-methyl-2H-indazol-3-ylmethanol.
Substitution: Formation of (5-azido-2-methyl-2H-indazol-3-yl)methanol.
Scientific Research Applications
(5-Bromo-2-methyl-2H-indazol-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-bromo-2-methyl-2H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may inhibit enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- (5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol
- 3-(5-Bromo-2-methyl-2H-indazol-3-yl)butan-2-one
- (5-Bromo-2-methyl-2H-indazol-3-yl)acetic acid
Comparison:
- Uniqueness: (5-Bromo-2-methyl-2H-indazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indazole derivatives.
- Applications: While similar compounds may share some biological activities, this compound’s specific structure allows for targeted applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(5-bromo-2-methylindazol-3-yl)methanol |
InChI |
InChI=1S/C9H9BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-4,13H,5H2,1H3 |
InChI Key |
DVVZEKCKZXEDBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)
![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)
![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)

![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)






